4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-nitro-1-[(3-nitrophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-2-8(4-9)6-12-7-10(5-11-12)14(17)18/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUMIVISOHAEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole typically involves the reaction of 3-nitrobenzyl chloride with 4-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction Reactions
The nitro groups at the 4-position of the pyrazole ring and the 3-position of the benzyl substituent are primary sites for reduction.
Key Reagents and Conditions:
-
Catalytic Hydrogenation: gas with palladium on carbon () in ethanol at 25–60°C .
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Chemical Reduction: Tin(II) chloride () in hydrochloric acid () under reflux.
Products:
-
Full reduction yields 4-amino-1-[(3-aminophenyl)methyl]-1H-pyrazole .
-
Partial reduction can produce intermediates such as hydroxylamines or nitroso derivatives, though these are less commonly reported .
| Reduction Method | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | , EtOH, 50°C | 4-Amino-1-[(3-aminophenyl)methyl]-1H-pyrazole | 85–92 | |
| Chemical Reduction | , HCl, reflux | Same as above | 70–78 |
Nucleophilic Aromatic Substitution
The electron-deficient aromatic rings facilitate nucleophilic substitution at nitro-bearing positions.
Key Reagents and Conditions:
-
Amines: Aniline derivatives in dimethylformamide () with at 80–100°C .
-
Thiols: Alkanethiols in tetrahydrofuran () under inert atmosphere .
Products:
-
Substitution of nitro groups with amines yields 4-(aryl/alkylamino)-1-[(3-(aryl/alkylamino)phenyl)methyl]-1H-pyrazole .
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Thiol substitution produces sulfides, such as 4-(methylthio)-1-[(3-(methylthio)phenyl)methyl]-1H-pyrazole .
| Nucleophile | Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Aniline | , 90°C | 4-Aminopyrazole derivative | Para > Ortho | |
| Ethanethiol | , rt | 4-(Ethylthio)pyrazole derivative | High |
Oxidation Reactions
Oxidation of the pyrazole ring or nitro groups is less common but feasible under specific conditions.
Key Reagents and Conditions:
-
Ozone (O3\text{O}_3O3): In dichloromethane () at −78°C for ring oxidation .
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Peracids (e.g., mCPBA\text{mCPBA}mCPBA): For nitro-to-nitroso conversion .
Products:
-
Ring oxidation generates pyrazole N-oxide derivatives.
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Nitroso intermediates are unstable and often dimerize or further oxidize .
Reaction Mechanisms and Structural Insights
The reactivity of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is influenced by its electronic and steric properties:
Electronic Effects
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Nitro Groups: Strong electron-withdrawing effects activate the aromatic rings for nucleophilic substitution. The bond distance () indicates partial double-bond character, stabilizing resonance structures that enhance electrophilicity .
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Pyrazole Ring: Planarity and conjugation with the benzyl group facilitate delocalization, as evidenced by bond lengths () .
Steric Considerations
Scientific Research Applications
Synthetic Routes
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Nitrobenzyl chloride, 4-Nitropyrazole | DMF, potassium carbonate, heat | Formation of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole |
| 2 | Various reducing agents | Under specific conditions | Reduction to amines or other derivatives |
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promising anticancer activity, particularly against various cancer cell lines such as lung and breast cancer . Notably, compounds containing the pyrazole structure have been developed into clinically relevant drugs like pazopanib and crizotinib that target multiple cancer types .
Biological Studies
The compound can act as a probe to study enzyme activities or serve as a ligand in biochemical assays. Its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, making it useful in studies related to drug metabolism and enzyme inhibition .
Materials Science
In materials science, this compound is explored for developing new materials with specific electronic or optical properties. The unique structural features allow for modifications that can enhance material performance in various applications.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines. The mechanism involved inhibition of key enzymes associated with tumor growth, highlighting its potential as a scaffold for new anticancer agents .
- Biological Evaluation : Research indicated that compounds derived from this pyrazole exhibited antibacterial and anti-inflammatory properties. These findings suggest broader applications in treating infectious diseases and inflammatory conditions .
- Synthesis Optimization : Advances in synthetic methodologies have improved the yield and purity of this compound derivatives, facilitating their application in drug development processes .
Mechanism of Action
The mechanism of action of 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrazole Derivatives
Notes:
Key Findings :
Insights :
- Palladium-catalyzed C–H arylation () is a versatile method for introducing aryl groups to nitro-substituted pyrazoles but requires careful optimization of ligands and bases.
- Click chemistry () offers high regioselectivity for triazole hybrids but may require post-functionalization steps.
Physicochemical Properties and Stability
- Storage Conditions : Nitro-substituted pyrazoles (e.g., ) are typically stored at +4°C to prevent decomposition, reflecting their sensitivity to heat and light.
- Spectroscopic Data: IR spectra of nitro-pyrazoles (e.g., ) show strong absorption bands at ~1529 cm⁻¹ (NO₂ asymmetric stretch) and ~1327 cm⁻¹ (NO₂ symmetric stretch).
- Solubility : The 3-nitrobenzyl group in the target compound likely increases lipophilicity compared to unsubstituted analogs, impacting solubility in polar solvents.
Biological Activity
4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring nitro and pyrazole functional groups, exhibits various biological properties including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N4O4, with a molecular weight of 248.19 g/mol. The structure includes a pyrazole ring substituted with a nitrophenyl methyl group, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N4O4 |
| Molecular Weight | 248.19 g/mol |
| Functional Groups | Nitro, Pyrazole |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro groups can undergo bioreduction to generate reactive intermediates that modulate cellular pathways, leading to cytotoxic effects on cancer cells. Additionally, the compound may inhibit specific enzymes or receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines including lung, colorectal, and breast cancer cells. The compound's anticancer mechanism may involve:
- Inhibition of Topoisomerase : Disruption of DNA replication processes.
- Alkylation of DNA : Induction of DNA damage leading to apoptosis.
- Inhibition of Tubulin Polymerization : Affecting cell division and proliferation .
Case Studies
- Study on Breast Cancer Cells : In vitro experiments indicated that the compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, showcasing its potential as an effective therapeutic agent against this aggressive cancer type .
- Evaluation Against Various Cancers : A broader screening revealed that derivatives containing the pyrazole structure effectively inhibited growth in multiple cancer types, including renal and prostate cancers .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. The mechanism behind its antimicrobial action may involve:
- Disruption of Bacterial Cell Wall Synthesis : Similar to traditional antibiotics.
- Inhibition of Key Enzymes : Targeting specific metabolic pathways in bacteria .
Research Findings
A synthesis study highlighted the successful production of various pyrazole derivatives from this compound, which were subsequently evaluated for their biological activities. The results indicated a correlation between structural modifications and enhanced bioactivity, suggesting a pathway for developing more potent derivatives .
Q & A
Q. What are the standard synthetic protocols for preparing 4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole, and what factors influence reaction yield?
The synthesis typically involves cyclocondensation or coupling reactions. For example, triazenylpyrazole precursors can react with nitrobenzyl derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Key steps include:
- Reagents : Copper sulfate and sodium ascorbate in a THF/water mixture (1:1 v/v) at 50°C for 16 hours .
- Purification : Column chromatography using petroleum ether/ethyl acetate gradients to isolate the product .
- Yield factors : Temperature control (50°C optimal), stoichiometric ratios (1:1.2 for nitrobenzyl derivatives), and catalyst loading (5 mol% CuSO₄) .
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro groups at δ ~8.3 ppm for aromatic protons, methyl groups at δ ~2.5 ppm) .
- X-ray crystallography : Dihedral angles between aromatic rings (e.g., 27.4°–87.7°) reveal steric interactions and molecular packing .
- IR : Nitro group vibrations at ~1511 cm⁻¹ and C–H stretches at ~3122 cm⁻¹ .
Q. What are the common substitution reactions involving the nitro group in this compound?
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups, enabling further functionalization (e.g., amide coupling) .
- Electrophilic substitution : Nitro groups direct incoming electrophiles to meta/para positions on the benzene ring .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental approaches to optimize synthesis?
- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Data-driven optimization : Machine learning models trained on reaction databases (e.g., Reaxys) identify optimal conditions (solvent, catalyst) for nitro-group stability .
- Case study : ICReDD’s workflow combines computational screening with experimental validation, cutting development time by 40% .
Q. How do researchers address contradictions in spectroscopic data when confirming derivatives?
- Cross-validation : Compare NMR data with X-ray structures to resolve ambiguities (e.g., overlapping proton signals in crowded aromatic regions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₀H₈N₆O₂ for azido derivatives) to rule out impurities .
- Dynamic NMR : Variable-temperature studies distinguish conformational isomers in flexible derivatives .
Q. What strategies are effective in designing multi-step synthetic routes for complex derivatives?
- Modular synthesis : Use triazenylpyrazole intermediates (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) for sequential CuAAC and Suzuki couplings .
- Protecting groups : Temporarily shield reactive nitro groups with tert-butoxycarbonyl (Boc) during heterocycle formation .
- Flow chemistry : Continuous reactors improve yield in nitration steps by maintaining precise temperature control .
Q. Methodological Insights from Literature
- Crystallographic refinement : Weak C–H⋯O/N hydrogen bonds stabilize molecular packing, critical for crystallinity .
- Reaction monitoring : TLC (Rf = 0.21 in cyclohexane/ethyl acetate) ensures intermediate purity before column chromatography .
- Contradiction resolution : Conflicting IR and NMR data may arise from polymorphism; DSC analysis clarifies phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
